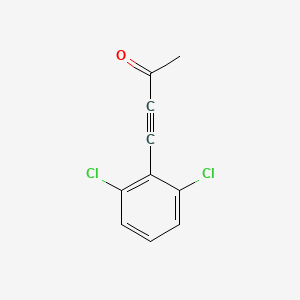
4-(2,6-Dichlorophenyl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dichlorophenyl)but-3-yn-2-one is a specialized chemical compound known for its unique structural features and versatile applications in scientific research and development. Identified by its CAS number 1247092-29-0, this compound is characterized by the presence of a dichlorophenyl group attached to a but-3-yn-2-one moiety .
Méthodes De Préparation
The synthesis of 4-(2,6-Dichlorophenyl)but-3-yn-2-one typically involves the coupling of 2,6-dichlorobenzylideneacetone with acetone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
4-(2,6-Dichlorophenyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, with reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
4-(2,6-Dichlorophenyl)but-3-yn-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,6-Dichlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on the active site of certain enzymes, forming stable complexes through hydrogen interactions . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(2,6-Dichlorophenyl)but-3-yn-2-one can be compared with other similar compounds, such as:
4-(2,6-Dichlorophenyl)but-3-en-2-one: This compound shares a similar structure but differs in the presence of a double bond instead of a triple bond.
2,6-Dichlorobenzylideneacetone: Another related compound, which serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H6Cl2O |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
4-(2,6-dichlorophenyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H6Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,1H3 |
Clé InChI |
NHIPTVZFGKBYLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
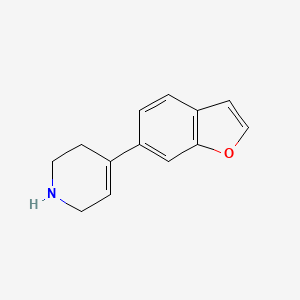
![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)

![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
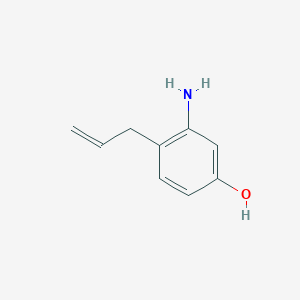
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
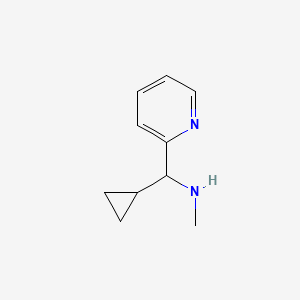
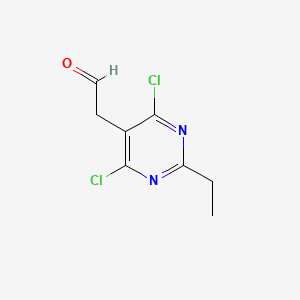
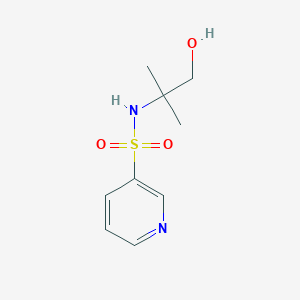
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
